[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid
CAS No.: 196083-20-2
Cat. No.: VC0186673
Molecular Formula: C7H7BF3NO3
Molecular Weight: 220.942
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196083-20-2 |
|---|---|
| Molecular Formula | C7H7BF3NO3 |
| Molecular Weight | 220.942 |
| IUPAC Name | [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid |
| Standard InChI | InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-2-1-5(3-12-6)8(13)14/h1-3,13-14H,4H2 |
| Standard InChI Key | OGBJEQPXZICXNY-UHFFFAOYSA-N |
| SMILES | B(C1=CN=C(C=C1)OCC(F)(F)F)(O)O |
Introduction
Chemical Identity and Structure
Structural Identification Parameters
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid possesses a well-defined molecular structure with specific identifiers that facilitate its recognition in chemical databases and literature. The compound features a pyridine ring with a trifluoroethoxy group at one position and a boronic acid group at the 3-position. Table 2.1 provides a comprehensive overview of the compound's identification parameters.
Table 2.1: Key Identification Parameters of [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid
Structural Features and Characteristics
The molecular structure of [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid includes several key functional groups that contribute to its chemical behavior. The compound contains a pyridine ring as its core structure, with a trifluoroethoxy group (-OCH₂CF₃) attached to one position and a boronic acid group (-B(OH)₂) at the 3-position. The trifluoroethoxy group consists of an ethoxy chain terminating in a trifluoromethyl group, which imparts specific electronic and physicochemical properties to the molecule.
The naming discrepancy in the literature arises from different numbering conventions for the pyridine ring. When numbering clockwise from the nitrogen atom (position 1), the trifluoroethoxy group appears at position 6, resulting in the name [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid. When using an alternative numbering system, the same group appears at position 2, giving rise to the alternative name [2-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid. Despite this nomenclature variation, both names refer to the identical chemical entity.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid is primarily determined by its two main functional groups:
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The boronic acid group (-B(OH)₂) serves as a nucleophilic center that can participate in various transformations, most notably Suzuki-Miyaura cross-coupling reactions with aryl halides and pseudohalides. This reactivity makes the compound valuable as a synthetic building block.
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The trifluoroethoxy group (-OCH₂CF₃) influences the electronic properties of the pyridine ring through its electron-withdrawing effect. The presence of three fluorine atoms in close proximity to the pyridine ring can affect the compound's reactivity, stability, and interactions with biological systems.
The combination of these functional groups in a pyridine scaffold creates a unique reactivity profile that is valuable for synthetic chemists developing complex molecules, particularly those with potential pharmaceutical applications.
| Package Size | Price (USD) | Vendor Information | Delivery Time |
|---|---|---|---|
| 250 mg | $123.05 | Sigma-Aldrich/AOBChem | 7 days |
| 500 mg | $177.10 | Sigma-Aldrich/AOBChem | 7 days |
| 1 g | $247.25 | Sigma-Aldrich/AOBChem | 7 days |
Product Specifications
The commercially available [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid is typically supplied with the following specifications:
These specifications are important considerations for researchers planning to use this compound in synthetic procedures, where purity and consistency can significantly impact reaction outcomes.
Applications in Synthetic Chemistry
Role in Cross-Coupling Reactions
The primary application of [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the boronic acid and various organic halides or pseudohalides, facilitating the synthesis of complex molecules with diversified structures.
The general reaction scheme for Suzuki-Miyaura coupling involving this compound can be represented as:
Where R-X represents an aryl, heteroaryl, or vinyl halide or pseudohalide.
This reaction allows for the incorporation of the 6-(2,2,2-trifluoroethoxy)pyridin-3-yl moiety into larger molecular structures, which can be valuable for the development of pharmaceuticals, agrochemicals, and functional materials.
Significance in Medicinal Chemistry
In medicinal chemistry, [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid serves as an important building block for the synthesis of potential drug candidates. The trifluoroethoxy group contributes several advantageous properties to drug molecules:
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Enhanced metabolic stability due to the strength of the C-F bond
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Increased lipophilicity, potentially improving membrane permeability
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Altered electronic properties that can impact binding affinity to biological targets
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Potential enhancement of bioavailability due to these modified physicochemical properties
When incorporated into larger molecular structures through coupling reactions, the 6-(2,2,2-trifluoroethoxy)pyridin-3-yl moiety can contribute these beneficial properties to potential drug candidates, potentially improving their pharmacokinetic profiles and therapeutic efficacy.
Comparative Analysis with Related Compounds
Structural Analogues
To better understand the significance of [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid, it is valuable to compare it with structurally related compounds. One such compound mentioned in the search results is 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine. Table 6.1 provides a comparative analysis of these two compounds.
Table 6.1: Comparison of [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid with Related Compounds
| Feature | [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid | 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine |
|---|---|---|
| Molecular Formula | C₇H₇BF₃NO₃ | C₇H₇F₃N₂O |
| Molecular Weight | 220.94 g/mol | 192.14 g/mol |
| Functional Group at Position 3 | Boronic acid (-B(OH)₂) | Amine (-NH₂) |
| Primary Reactivity | Nucleophilic (in coupling reactions) | Nucleophilic (various substitution reactions) |
| Key Applications | Synthetic intermediate in coupling reactions | Building block for pharmaceutical compounds |
The key difference between these compounds lies in the functional group at the 3-position of the pyridine ring: a boronic acid group in [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid versus an amine group in 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine. This difference significantly affects their chemical reactivity and potential applications.
Functional Group Comparison
The boronic acid and amine functional groups present in these two related compounds offer distinct reactivity profiles:
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Boronic Acid (-B(OH)₂):
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Participates in Suzuki-Miyaura coupling reactions
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Can undergo transmetalation with transition metal catalysts
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Forms reversible covalent bonds with diols and other hydroxyl-containing compounds
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Exhibits unique acid-base properties due to the electron-deficient boron atom
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Amine (-NH₂):
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Participates in nucleophilic substitution reactions
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Can undergo acylation, alkylation, and arylation
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Forms amide bonds with carboxylic acids and their derivatives
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Serves as a hydrogen bond donor in various interactions
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These different reactivity patterns make each compound suitable for distinct synthetic applications, though both can serve as valuable building blocks in the construction of more complex molecules.
Research Implications and Future Directions
Future Research Directions
Future research involving [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid might focus on:
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Developing improved synthetic routes to access this compound and its derivatives
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Exploring novel coupling reactions beyond traditional Suzuki-Miyaura coupling
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Investigating the biological activity of compounds containing the 6-(2,2,2-trifluoroethoxy)pyridin-3-yl moiety
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Exploring the application of this building block in the synthesis of fluorinated polymers and materials
Such research endeavors could expand the utility of this compound and lead to new applications in various fields.
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